molecular formula C23H20N4O4S B13369205 3-(3-methyl-1-benzofuran-2-yl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-methyl-1-benzofuran-2-yl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13369205
M. Wt: 448.5 g/mol
InChI Key: MGMATUWTRKBQME-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole family, a fused heterocyclic system known for diverse pharmacological activities. Its structure features a 3-methylbenzofuran substituent at position 3 and an (E)-2-(3,4,5-trimethoxyphenyl)ethenyl group at position 6. The planar triazolothiadiazole core allows for intermolecular interactions critical for binding to enzymes or receptors .

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

3-(3-methyl-1-benzofuran-2-yl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C23H20N4O4S/c1-13-15-7-5-6-8-16(15)31-20(13)22-24-25-23-27(22)26-19(32-23)10-9-14-11-17(28-2)21(30-4)18(12-14)29-3/h5-12H,1-4H3/b10-9+

InChI Key

MGMATUWTRKBQME-MDZDMXLPSA-N

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)/C=C/C5=CC(=C(C(=C5)OC)OC)OC

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C=CC5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

Biological Activity

The compound 3-(3-methyl-1-benzofuran-2-yl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic molecule that incorporates both triazole and thiadiazole moieties. These structural features are known for their diverse biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its pharmacological potential and relevant research findings.

Structural Overview

The compound's structure is characterized by:

  • A benzofuran unit which contributes to its aromatic properties.
  • A triazole ring that enhances its biological interactions.
  • A thiadiazole component known for broad-spectrum pharmacological activities.

Anticancer Activity

Research indicates that compounds containing the thiadiazole scaffold exhibit significant anticancer properties. For instance:

  • Matysiak et al. synthesized various derivatives of 1,3,4-thiadiazole and identified several with potent antiproliferative effects against cancer cell lines such as HEPG2. Notably, one derivative showed an EC50 value of 10.28 μg/ml against HEPG2 cells .
  • In another study, derivatives with the thiadiazole ring demonstrated IC50 values lower than 10 μM against multiple cancer cell lines, highlighting their potential as anticancer agents .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties:

  • Compounds featuring the 1,3,4-thiadiazole scaffold have been reported to possess broad-spectrum antimicrobial activities. Some synthesized derivatives exhibited significant inhibition against bacteria such as Klebsiella pneumoniae and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic potential of related compounds has been documented:

  • A series of 3,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles were evaluated for their anti-inflammatory activity. Some derivatives showed promising results comparable to standard anti-inflammatory drugs .

Study on Anticancer Activity

A study by Revelant et al. focused on synthesizing a series of 5-aryl-2-(3-thienylamino)-1,3,4-thiadiazoles. The results indicated that two specific compounds had potent antiproliferative activity against various cancer cell lines with IC50 values below 10 μM .

Study on Antimicrobial Activity

Research conducted by Kucukguzel et al. synthesized novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]-thiadiazoles and found that certain derivatives exhibited moderate to high antibacterial activity against several pathogens .

Data Summary Table

Biological ActivityCompound TypeKey FindingsReference
AnticancerThiadiazole DerivativesEC50 = 10.28 μg/ml against HEPG2Matysiak et al.
AntimicrobialThiadiazole DerivativesMIC = 6.25 μg/mL against E. coliKucukguzel et al.
Anti-inflammatoryTriazolo-ThiadiazolesComparable to standard anti-inflammatoriesMathew et al.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The pharmacological and physicochemical properties of triazolothiadiazoles are highly dependent on substituents at positions 3 and 6. Key analogues and their differences are summarized below:

Compound Name (Position 3/6 Substituents) Core Structure Pharmacological Activity Key Structural Features Reference
Target Compound: 3-(3-Me-benzofuran)-6-(E-trimethoxyphenyl-ethenyl) Triazolo[3,4-b]thiadiazole Anticancer, antimicrobial (hypothesized) Planar core; conjugated ethenyl group enhances electron delocalization; trimethoxy improves solubility .
3-(3,4,5-Trimethoxyphenyl)-6-(2-furanyl) (17c) Dihydro-triazolo[3,4-b]thiadiazole Antimicrobial Non-planar dihydro core reduces conjugation; furan lacks methoxy groups, lowering solubility .
3-(3,4,5-Trimethoxyphenyl)-6-(2-methylphenyl) Triazolo[3,4-b]thiadiazole Anticancer (reported) Bulky 2-methylphenyl limits rotational freedom; trimethoxy enhances DNA intercalation .
3-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl) Triazolo[3,4-b]thiadiazole Not specified Reduced methoxy groups decrease electron density; smaller substituents may lower binding affinity .
6-(Benzofuran-2-yl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl) Triazolo[3,4-b]thiadiazole Unknown Benzofuran at position 6 instead of 3; benzodioxin introduces oxygen-rich moieties .

Pharmacological Activity Trends

  • Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., chloro, fluoro) at position 6 show enhanced Gram-negative activity. The target compound’s ethenyl group may improve membrane penetration .
  • Anticancer Potential: Trimethoxyphenyl-substituted derivatives (e.g., ) exhibit cytotoxicity against MCF-7 and HeLa cells, likely via tubulin inhibition . The target compound’s ethenyl linker may enhance binding to hydrophobic kinase pockets .
  • Solubility and Bioavailability : Methoxy groups improve aqueous solubility, but bulky substituents (e.g., 2-methylphenyl) may reduce intestinal absorption .

Structural Insights from Crystallography

  • Planarity : The triazolothiadiazole core in the target compound is nearly planar (max. deviation: 0.022 Å), favoring intercalation with DNA or proteins. Dihydro analogues (e.g., 17c) exhibit puckered rings, reducing planarity .
  • Dihedral Angles: Substituents influence torsional angles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing this compound, and how can purity be ensured?

  • Methodology :

  • Cyclization : Use phosphorus oxychloride (POCl₃) as a cyclizing agent under reflux conditions to form the triazolo-thiadiazole core. Adjust reaction time (6–16 hours) and temperature (80–100°C) based on precursor reactivity .

  • Precursor preparation : Synthesize intermediates like 4-amino-5-substituted-1,2,4-triazole-3-thiols via hydrazine hydrate reactions with carbon disulfide in ethanol/KOH .

  • Purification : Employ recrystallization (ethanol-DMF mixtures) and HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity. Validate using ¹H NMR (δ 6.5–8.5 ppm for aromatic protons) and IR (C=N stretch at ~1600 cm⁻¹) .

    • Table 1 : Key Reaction Parameters
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationPOCl₃, 6 h reflux49–6595–98%
Intermediate synthesisKOH, CS₂, ethanol70–8590–93%

Q. How is the compound’s structural integrity validated post-synthesis?

  • Methodology :

  • X-ray crystallography : Resolve crystal packing (e.g., C–H⋯π interactions, planar triazolo-thiadiazole core) to confirm stereochemistry .
  • Spectroscopy : Use ¹³C NMR to verify methoxy groups (δ 55–60 ppm) and benzofuran C-O-C (δ 105–110 ppm). MS (ESI+) for molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How do substituent modifications at the 3- and 6-positions influence bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Replace the 3-methylbenzofuran with 2-fluorophenyl or 1-methylpiperidinyl groups to enhance lipophilicity and target binding .
  • Bioassays : Test antifungal activity against Candida albicans (MIC ≤ 2 µg/mL) via broth microdilution. Compare with COX-2 inhibition (IC₅₀: 0.8–3.2 µM) using ELISA .
    • Table 2 : Substituent Effects on Activity
PositionSubstituentBioactivity (Target)Key Finding
33-MethylbenzofuranAntifungal (14α-demethylase)ΔG = −9.2 kcal/mol (docking)
6Ethenyl trimethoxyphenylAnticancer (Topoisomerase II)IC₅₀ = 1.5 µM

Q. What computational strategies predict interactions with fungal cytochrome P450 targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model binding to 14α-demethylase (PDB: 3LD6). Optimize ligand poses with Lamarckian GA (50 runs) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., N3–Thr315, 2.9 Å) .

Q. How can conflicting bioactivity data from in vitro assays be resolved?

  • Methodology :

  • Dose-response curves : Replicate assays (n = 6) to distinguish true activity from false positives. Use Hill slopes to assess cooperativity .
  • Off-target screening : Employ kinase profiling (Eurofins) to rule out nonspecific binding .

Data Contradiction Analysis

  • Issue : Discrepancies in reported IC₅₀ values for COX-2 inhibition (±20% variability).
    • Resolution : Standardize assay conditions (ATP concentration, incubation time) and validate with celecoxib as a positive control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.